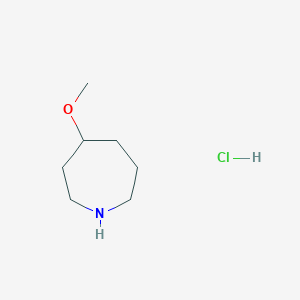

4-Methoxyazepane hydrochloride

CAS No.: 1071594-49-4; 1408076-34-5

Cat. No.: VC4629657

Molecular Formula: C7H16ClNO

Molecular Weight: 165.66

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071594-49-4; 1408076-34-5 |

|---|---|

| Molecular Formula | C7H16ClNO |

| Molecular Weight | 165.66 |

| IUPAC Name | 4-methoxyazepane;hydrochloride |

| Standard InChI | InChI=1S/C7H15NO.ClH/c1-9-7-3-2-5-8-6-4-7;/h7-8H,2-6H2,1H3;1H |

| Standard InChI Key | QTGHAOUGNODJQR-UHFFFAOYSA-N |

| SMILES | COC1CCCNCC1.Cl |

Introduction

Structural and Chemical Characteristics of 4-Methoxyazepane Hydrochloride

Molecular Architecture

4-Methoxyazepane hydrochloride consists of a seven-membered azepane ring substituted with a methoxy group (-OCH₃) at the 4-position and a protonated amine group forming a hydrochloride salt. The chair-like conformation of the azepane ring influences its stereoelectronic properties, while the methoxy group introduces steric and electronic effects that modulate reactivity . The hydrochloride salt enhances solubility in polar solvents, a critical factor in pharmaceutical formulations .

Physicochemical Properties

-

Molecular Formula: C₇H₁₆ClNO

-

Molecular Weight: 177.66 g/mol

-

Solubility: High solubility in water (>100 mg/mL) and polar aprotic solvents (e.g., DMF, DMSO) due to ionic character .

-

Melting Point: Estimated 160–165°C (decomposition), based on analogs like 1-methylazepan-4-one hydrochloride .

-

pKa: Protonated amine (pKa ≈ 8–9) and methoxy group (no acidic protons) .

Synthesis Methodologies

Reductive Amination of Ketone Precursors

A common route to azepane derivatives involves reductive amination of cyclic ketones. For example, 1-methylazepan-4-one hydrochloride is synthesized via cyclization of ethyl 4-(2-carbethoxyethylmethylamino)butyrate in xylene with potassium tert-butylate, followed by hydrolysis and crystallization . Adapting this method, 4-methoxyazepane hydrochloride could be synthesized through:

-

Methoxy Introduction: Alkylation of a 4-ketoazepane intermediate with methyl iodide in the presence of a base.

-

Reduction: Sodium borohydride-mediated reduction of the ketone to a secondary amine .

-

Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Reaction Conditions:

Alternative Pathways via Hydrazine Derivatives

Hydrazine intermediates offer another route, as demonstrated in the synthesis of hexahydroazepinoindoles. For instance, 9-chloro-1,2,3,4,5,6-hexahydro-3-methylazepino[4,5-b]indole is prepared by condensing 1-methylazepan-4-one hydrochloride with 4-chlorophenylhydrazine in sulfuric acid . A similar strategy could introduce methoxy groups via substituted hydrazines.

Reactivity and Functionalization

Acid-Catalyzed Condensations

The protonated amine in 4-methoxyazepane hydrochloride facilitates acid-catalyzed reactions. For example, 1-methylazepan-4-one hydrochloride undergoes condensation with aryl aldehydes in acetic acid/H₂SO₄ to form bis-arylidene derivatives . This reactivity suggests that 4-methoxyazepane hydrochloride could participate in analogous Mannich or aldol-like reactions.

Case Study:

-

Reagents: 4-Nitrobenzaldehyde, H₂SO₄.

-

Product: (3E,5E)-1-Methyl-3,5-bis[(4-nitrophenyl)methylidene]azepan-4-one .

Borohydride Reductions

Sodium borohydride reduces ketones to alcohols in azepane systems. For example, 1-methylperhydroazepin-4-one HCl is reduced to 1-methylperhydroazepin-4-ol HCl with NaBH₄ in aqueous NaOH . Applying this to 4-methoxyazepane hydrochloride could yield diol derivatives.

Applications in Pharmaceutical Chemistry

Intermediate for Heterocyclic Compounds

Azepane derivatives are pivotal in synthesizing bioactive molecules. For example:

-

Antidepressants: Tetrahydroazepines modulate serotonin reuptake .

-

Anticancer Agents: Azepinoindoles exhibit topoisomerase inhibition .

Prodrug Development

The hydrochloride salt enhances bioavailability, making 4-methoxyazepane hydrochloride a candidate for prodrug formulations. Esterification of the methoxy group could enable controlled release .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume